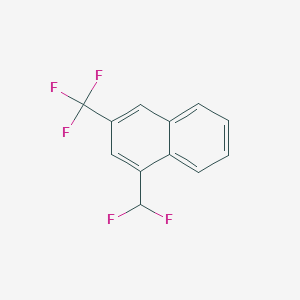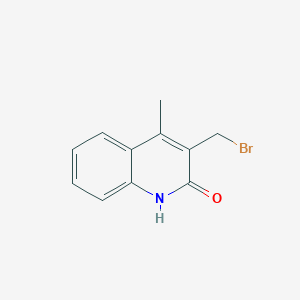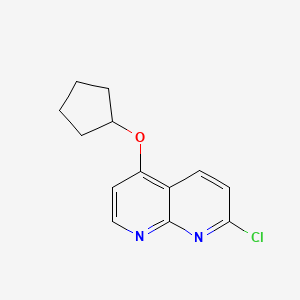![molecular formula C13H14ClN3 B11865276 9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline CAS No. 144230-65-9](/img/structure/B11865276.png)
9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. This compound is characterized by the presence of a triazole ring fused to an isoquinoline moiety, with a chlorine atom at the 9th position and a propyl group at the 6th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-propylisoquinoline with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline: Lacks the chlorine atom at the 9th position.
9-Chloro-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline: Lacks the propyl group at the 6th position.
6-Methyl-9-chloro-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline: Contains a methyl group instead of a propyl group at the 6th position.
Uniqueness
The presence of both the chlorine atom at the 9th position and the propyl group at the 6th position makes 9-Chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline unique
Propriétés
Numéro CAS |
144230-65-9 |
|---|---|
Formule moléculaire |
C13H14ClN3 |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
9-chloro-6-propyl-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C13H14ClN3/c1-2-3-9-7-17-13(15-8-16-17)12-6-10(14)4-5-11(9)12/h4-6,8-9H,2-3,7H2,1H3 |
Clé InChI |
PFIOTIAJRBQNOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN2C(=NC=N2)C3=C1C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


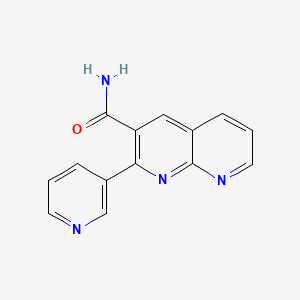
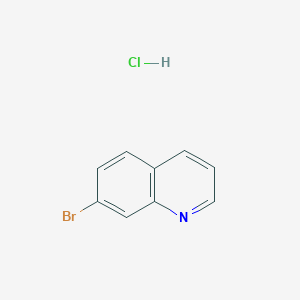
![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
